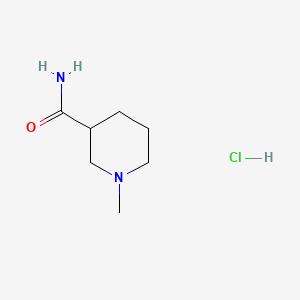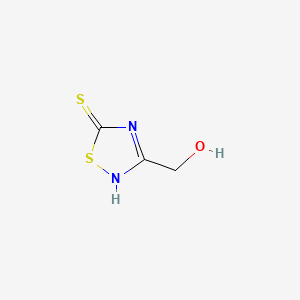
12-Deoxyerythromycin 9-Oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Deoxyerythromycin 9-Oxime: is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is characterized by the presence of an oxime group at the 9th position and the absence of a hydroxyl group at the 12th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxyerythromycin 9-Oxime typically involves the reaction of erythromycin A with hydroxylamine. The process can be catalyzed by a mild acid such as acetic acid and conducted in a mildly polar solvent like isopropanol . The reaction conditions are carefully controlled to ensure the formation of the desired oxime derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 12-Deoxyerythromycin 9-Oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime group can be reduced to form amine derivatives.
Substitution: The oxime group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
Chemistry: 12-Deoxyerythromycin 9-Oxime is used as a reference standard in analytical chemistry for method development and validation. It is also used in the synthesis of other macrolide derivatives for research purposes .
Biology: In biological research, this compound is studied for its potential antibacterial activity. It is used to investigate the structure-activity relationship of macrolide antibiotics and to develop new derivatives with improved efficacy .
Medicine: In medical research, this compound is explored for its potential therapeutic applications. It is studied for its ability to inhibit bacterial protein synthesis and its potential use in treating bacterial infections .
Industry: In the pharmaceutical industry, this compound is used in the development of new antibiotic formulations. It is also used in quality control processes to ensure the purity and potency of erythromycin-based products .
Mechanism of Action
12-Deoxyerythromycin 9-Oxime exerts its effects by binding to the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis. This binding blocks the progression of nascent proteins through the exit tunnel of the ribosome, leading to the inhibition of bacterial growth. The compound is primarily bacteriostatic but can exhibit bactericidal activity at higher concentrations .
Comparison with Similar Compounds
Erythromycin A: The parent compound from which 12-Deoxyerythromycin 9-Oxime is derived.
Erythromycin B: Another derivative of erythromycin with similar antibacterial activity.
Clarithromycin: A methylated derivative of erythromycin with improved acid stability and bioavailability.
Azithromycin: A semisynthetic derivative with a broader spectrum of activity and improved pharmacokinetics .
Uniqueness: this compound is unique due to the presence of the oxime group at the 9th position, which imparts distinct chemical and biological properties. This modification enhances its stability and potentially alters its interaction with bacterial ribosomes, making it a valuable compound for research and development .
Properties
CAS No. |
53274-43-4 |
|---|---|
Molecular Formula |
C37H68N2O12 |
Molecular Weight |
732.953 |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11S,12R,13R,14R)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-10-hydroxyimino-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C37H68N2O12/c1-14-26-20(4)29(40)21(5)28(38-45)18(2)16-36(9,44)33(51-35-30(41)25(39(11)12)15-19(3)47-35)22(6)31(23(7)34(43)49-26)50-27-17-37(10,46-13)32(42)24(8)48-27/h18-27,29-33,35,40-42,44-45H,14-17H2,1-13H3/t18-,19?,20+,21+,22+,23-,24?,25?,26-,27?,29+,30?,31+,32?,33-,35?,36-,37?/m1/s1 |
InChI Key |
QYBHRDHXPFVHKB-NXYLRWGZSA-N |
SMILES |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C |
Synonyms |
Erythromycin B 9-oxime; Erythromycin B oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


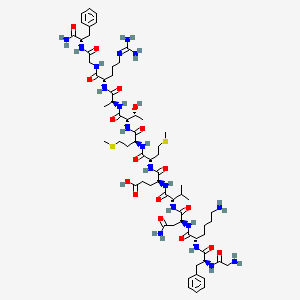
![(+)-4-Propyl-4H-naphth[2,3-b]-1,4-oxazin-9-ol](/img/structure/B570790.png)
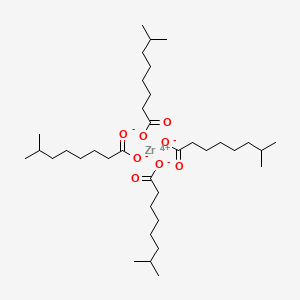
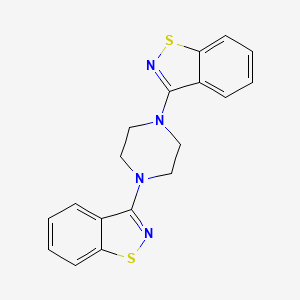
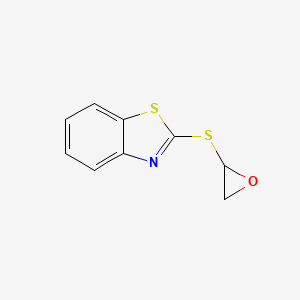
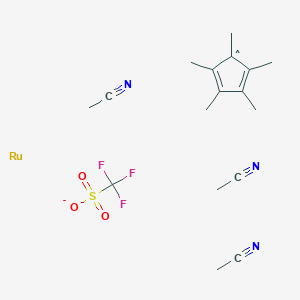
![N-[(1R)-1-phenylethyl]methanesulfonamide](/img/structure/B570802.png)
![Imidazo[1,2-a]pyridine-3-acetamide,a-hydroxy-N,N,6-trimethyl-2-(4-methylphenyl)-](/img/structure/B570804.png)
